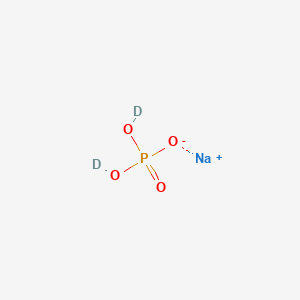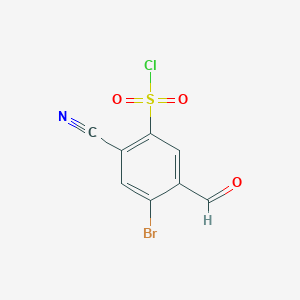
Sodium dideuterium phosphate
Übersicht
Beschreibung
Sodium dideuterium phosphate is a type of sodium phosphate . It is used as a buffering agent in MS ‘omics experiments . The molecular formula of Sodium dideuterium phosphate is D2NaO4P .
Synthesis Analysis
Phosphate glasses have special properties compared to many other glasses. Properties of phosphate glasses are related to the changes in the composition and structural network with additions of different metal oxides .Molecular Structure Analysis
The molecular formula of Sodium dideuterium phosphate is D2NaO4P . The structure of Sodium dideuterium phosphate is similar to other sodium phosphates .Chemical Reactions Analysis
In a dilute orthophosphate solution, ammonium molybdate reacts under acid conditions to form the heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdo-phosphoric acid is formed .Physical And Chemical Properties Analysis
Sodium dideuterium phosphate has a molecular weight of 121.99 . It appears as a white solid . The physical and chemical properties of condensed phosphates depend upon the M20-P20 5 ratio of the molecules, the structure of the molecules, the size of the molecules, the counter cations associated with the phosphate anions, and the thermal history of the phosphate .Wissenschaftliche Forschungsanwendungen
Electro-Optic and Piezoelectric Properties
Sodium dideuterium phosphate, similar to its isomorph potassium dideuterium phosphate (KDDP), has significant applications in the field of electro-optics. It's known for its use as an electrooptic modulator crystal in various devices. Its piezoelectric and ferroelectric properties also contribute to its utility in scientific research and technology (Milek & Neuberger, 1972).
Crystal Growth and Optical Applications
The study of sodium dideuterium phosphate also extends to crystal growth kinetics and applications in high-power lasers. For instance, large crystals of potassium dideuterium phosphate (a close relative of sodium dideuterium phosphate) are used for third harmonic generation in powerful lasers, highlighting the importance of controlling aspect ratios and crystal dimensions for optimal production (Booth et al., 2005).
Nonlinear Absorption Properties
Sodium dideuterium phosphate's nonlinear absorption properties are significant in the context of laser science. For example, the nonlinear absorption properties of potassium dideuterium phosphate crystals at specific wavelengths under various laser intensities have been explored. This research contributes to our understanding of defect states in the crystal's band gap, which can be manipulated by varying laser intensity (Peng et al., 2018).
Neutron Structural Analysis
Neutron structural analyses of sodium dideuterium phosphate, similar to those performed on potassium dideuterium phosphate, offer insights into the isotope effects from a structural perspective. These studies are important for understanding the ferroelectric and paraelectric transitions in these materials (Miyoshi et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Sodium-ion batteries (SIBs) have demonstrated noticeable development since the 2010s, being complementary to the lithium-ion technology in predominantly large-scale application niches . Phosphorus and metal/nonmetal phosphides, possessing high theoretical gravimetric capacities and volumetric specific capacities, have emerged as new and promising anode materials for SIBs .
Eigenschaften
IUPAC Name |
sodium;dideuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-ZSJDYOACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])O[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)





![{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride](/img/structure/B1477859.png)
![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)